

VUF11207: A Technical Guide to its Discovery, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: VUF11207

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Abstract

VUF11207 is a potent and selective small-molecule agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of **VUF11207**. It includes detailed experimental protocols for its synthesis and key functional assays, a consolidated summary of its quantitative biological data, and visual representations of its synthesis and signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in targeting the CXCL12/CXCR4/ACKR3 axis.

Discovery and Structure-Activity Relationship (SAR)

VUF11207 was discovered through structure-activity relationship (SAR) studies on a styrene-amide scaffold, which was originally identified from compounds patented by Chemocentryx.[1] [2] A series of 24 derivatives were synthesized and evaluated, leading to the identification of **VUF11207** (also referred to as compound 29) and a related compound, VUF11403, as high-potency CXCR7 ligands.[3] The SAR studies revealed several key structural features important for affinity and agonist activity at CXCR7.[3]

Synthesis of VUF11207

The synthesis of **VUF11207** is based on a multi-step procedure. A detailed protocol has been previously published.^[2] The key steps involve an Aldol condensation followed by a reductive amination.

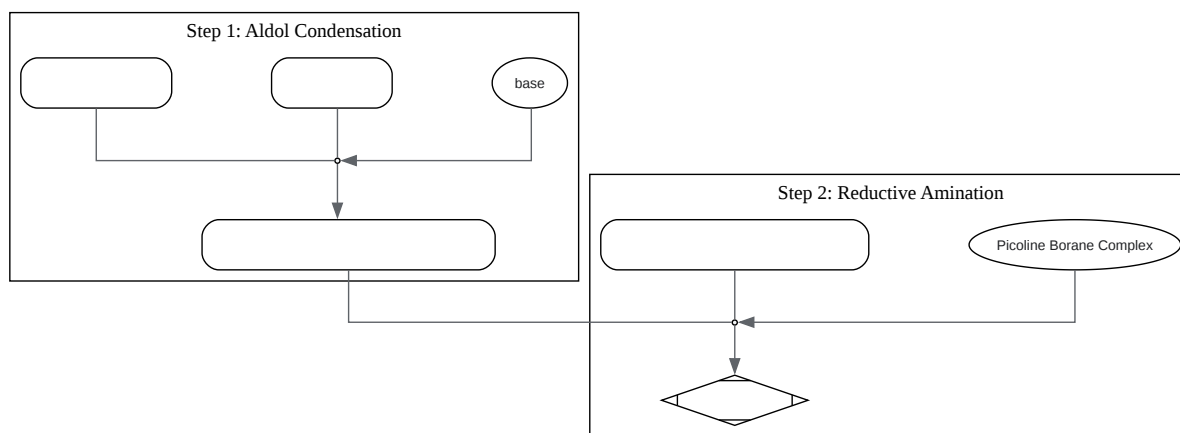
Experimental Protocol: Synthesis of **VUF11207**

Step 1: Aldol Condensation to form (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde

- To a solution of 2-fluorobenzaldehyde and propionaldehyde in a suitable solvent, a base is added to catalyze the Aldol condensation.
- The reaction mixture is stirred under controlled temperature conditions until completion.
- The resulting (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde is isolated and purified using standard techniques such as column chromatography. This step typically yields the product in good amounts.^[2]

Step 2: Reductive Amination to yield **VUF11207**

- The aldehyde from Step 1 is reacted with the appropriate amine precursor, (R)-2-(1-methylpyrrolidin-2-yl)ethanamine, in the presence of a reducing agent. A common reducing agent for this type of transformation is a picoline borane complex.^[4]
- The reaction is carried out in a suitable solvent, such as methanol, with the addition of acetic acid to facilitate imine formation.
- The reaction is monitored for completion, after which the final product, **VUF11207**, is isolated and purified.



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Caption: Synthetic pathway of **VUF11207**.

Biological Activity and Mechanism of Action

VUF11207 is a potent agonist of the atypical chemokine receptor CXCR7.[1][3] Unlike typical G protein-coupled receptors (GPCRs), CXCR7 does not primarily signal through G proteins.[3] Instead, its activation leads to the recruitment of β -arrestin2.[3] This recruitment subsequently triggers the internalization of the receptor.[1][3]

β -Arrestin2 Recruitment

The agonist activity of **VUF11207** is characterized by its ability to induce the recruitment of β -arrestin2 to the CXCR7 receptor. This has been demonstrated using various assay formats, including Bioluminescence Resonance Energy Transfer (BRET) and the PRESTO-Tango assay.[5][6]

Experimental Protocol: β -Arrestin2 Recruitment (PRESTO-Tango Assay)

- **Cell Culture and Transfection:** HTLA cells, which stably express a tTA-dependent luciferase reporter and a β -arrestin2-TEV protease fusion protein, are used. These cells are transiently transfected with a plasmid encoding the CXCR7 receptor fused to a TEV protease cleavage site and a tetracycline transactivator (tTA).
- **Cell Plating:** Transfected cells are plated in 384-well plates coated with poly-L-lysine.
- **Compound Treatment:** Cells are treated with varying concentrations of **VUF11207** or a control compound.
- **Incubation:** The plates are incubated for a minimum of 16 hours at 37°C to allow for β -arrestin2 recruitment, subsequent TEV protease cleavage, tTA translocation, and luciferase reporter gene expression.
- **Luminescence Reading:** After incubation, a luciferase substrate (glow reagent) is added to each well, and luminescence is measured using a microplate reader. The intensity of the luminescence is proportional to the extent of β -arrestin2 recruitment.

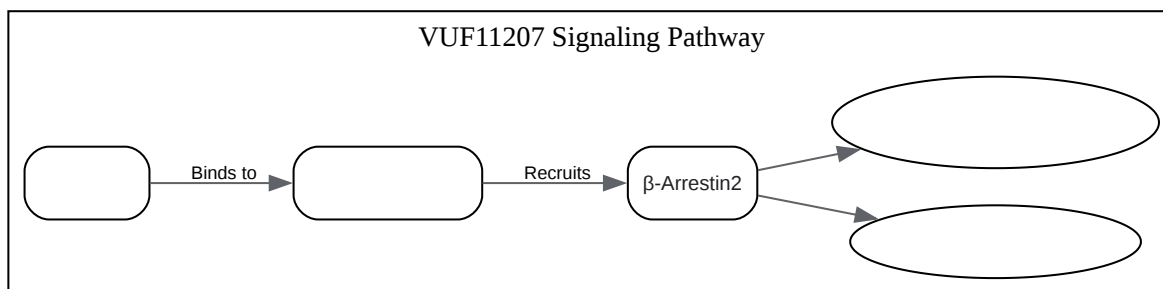
Receptor Internalization

Following β -arrestin2 recruitment, **VUF11207** induces the internalization of the CXCR7 receptor from the cell surface.^{[1][3]} This process can be quantified using techniques such as ELISA-based assays or flow cytometry.^{[2][7]}

Experimental Protocol: CXCR7 Internalization (Flow Cytometry)

- **Cell Preparation:** Cells expressing CXCR7 (e.g., HEK293 cells) are harvested and washed.
- **Antibody Labeling:** The cells are incubated with a primary antibody specific for an extracellular epitope of CXCR7 on ice to label the surface-expressed receptors.
- **Compound Stimulation:** The cells are then incubated with different concentrations of **VUF11207** at 37°C for a defined period (e.g., 30-60 minutes) to induce receptor internalization. Control cells are kept on ice.
- **Secondary Antibody Staining:** After stimulation, the cells are washed and stained with a fluorescently labeled secondary antibody that recognizes the primary antibody.

- **Flow Cytometry Analysis:** The fluorescence intensity of the cells is measured by flow cytometry. A decrease in the mean fluorescence intensity of the stimulated cells compared to the control cells indicates receptor internalization.



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Caption: VUF11207-induced signaling cascade.

Quantitative Biological Data

The biological activity of **VUF11207** has been quantified in various in vitro assays. The following table summarizes the key potency and affinity values reported in the literature.

Parameter	Value	Cell Line	Assay Type	Reference
pKi	8.1	-	Radioligand Binding	[5][8]
pEC50 (β-arrestin2 recruitment)	8.8	HEK293T	BRET Assay	[8]
EC50 (β-arrestin2 recruitment)	1.6 nM	HEK293T	BRET Assay	[5]
pEC50 (Internalization)	7.9	HEK293	ELISA-based Assay	[8]
EC50 (Internalization)	14.1 nM	HEK293	ELISA-based Assay	[2]

Conclusion

VUF11207 is a valuable pharmacological tool for studying the biology of the atypical chemokine receptor CXCR7. Its well-characterized synthesis and potent, selective agonist activity make it a cornerstone for investigations into the physiological and pathological roles of the CXCL12/CXCR4/ACKR3 signaling axis. The detailed protocols and consolidated data presented in this guide are intended to facilitate further research and drug development efforts targeting this important receptor.

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